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molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No. B1361397
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

To a cooled (5° C.) solution of K2CO3 (4 Kg, 29.0 mol) in water (17.5 L) and toluene (12.5 L) was added dipropargylamine (2.50 Kg, 26.88 mol). Benzyloxychloroformate (4.8 Kg, 28.14 mol) was added at a rate such that T<10° C. The solution was stirred at 5° C. for 10 mins and then allowed to warm to RT. The aqueous phase was separated and the organic phase was washed with 0.2M HCl (12.5 L), sat NaHCO3 (13.5 L) and brine (17 L) and the resultant solution used in step 7 (assayed to contain 6.23 Kg, 102% based on an evaporated portion).
Name
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
12.5 L
Type
reactant
Reaction Step One
Name
Quantity
17.5 L
Type
solvent
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step Two
[Compound]
Name
Benzyloxychloroformate
Quantity
4.8 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[CH2:7]([NH:10][CH2:11][C:12]#[CH:13])[C:8]#[CH:9].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[CH2:20]([O:4][C:1](=[O:2])[N:10]([CH2:11][C:12]#[CH:13])[CH2:7][C:8]#[CH:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
17.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 kg
Type
reactant
Smiles
C(C#C)NCC#C
Step Three
Name
Benzyloxychloroformate
Quantity
4.8 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 5° C. for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with 0.2M HCl (12.5 L)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(N(CC#C)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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